molecular formula C18H28N2O2 B5280742 2-(3,4-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one

2-(3,4-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one

Cat. No.: B5280742
M. Wt: 304.4 g/mol
InChI Key: SFPQSSSTQGCBGA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of phenoxyalkylamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one typically involves the following steps:

    Formation of the Phenoxyalkyl Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate alkyl halide under basic conditions to form the phenoxyalkyl intermediate.

    Introduction of the Diazepane Ring: The phenoxyalkyl intermediate is then reacted with 4-methyl-1,4-diazepane under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the phenoxy or diazepane moieties.

    Reduction: Reduction reactions may target the carbonyl group in the butanone chain.

    Substitution: Substitution reactions can occur at the aromatic ring or the diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: Investigating its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one likely involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)butan-1-one
  • 2-(3,4-Dimethylphenoxy)-1-(4-methylmorpholin-1-yl)butan-1-one

Uniqueness

The unique structural features of 2-(3,4-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one, such as the presence of the diazepane ring, may confer distinct pharmacological properties compared to similar compounds. These differences can influence its binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-5-17(22-16-8-7-14(2)15(3)13-16)18(21)20-10-6-9-19(4)11-12-20/h7-8,13,17H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPQSSSTQGCBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCN(CC1)C)OC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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